molecular formula C13H21BS B13795484 Thioborinic acid, dipropyl-, 4-methylphenyl ester CAS No. 64503-46-4

Thioborinic acid, dipropyl-, 4-methylphenyl ester

Cat. No.: B13795484
CAS No.: 64503-46-4
M. Wt: 220.2 g/mol
InChI Key: UKFHDFKOZRKLRW-UHFFFAOYSA-N
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Description

Borinic acid, dipropylthio-4-methylphenyl ester is a chemical compound with the molecular formula C13H21BO2S. It is a derivative of borinic acid, characterized by the presence of a boron atom bonded to two organic groups and one hydroxyl group. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Borinic acid derivatives, including dipropylthio-4-methylphenyl ester, can be synthesized through several methods. One common approach involves the reaction of boronic acids with alcohols or thiols under acidic conditions. For instance, the esterification of boronic acid with dipropylthiol in the presence of an acid catalyst can yield the desired borinic acid ester .

Industrial Production Methods

Industrial production of borinic acid derivatives often involves large-scale esterification reactions. These processes typically use continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction and improve yield .

Chemical Reactions Analysis

Types of Reactions

Borinic acid, dipropylthio-4-methylphenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of borinic acid, dipropylthio-4-methylphenyl ester involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and catalysis. In biological systems, the compound can interact with cellular components, potentially disrupting metabolic pathways and exhibiting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Borinic acid, dipropylthio-4-methylphenyl ester is unique due to its specific ester group, which imparts distinct reactivity and properties compared to other borinic acids and boronates.

Properties

CAS No.

64503-46-4

Molecular Formula

C13H21BS

Molecular Weight

220.2 g/mol

IUPAC Name

(4-methylphenyl)sulfanyl-dipropylborane

InChI

InChI=1S/C13H21BS/c1-4-10-14(11-5-2)15-13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3

InChI Key

UKFHDFKOZRKLRW-UHFFFAOYSA-N

Canonical SMILES

B(CCC)(CCC)SC1=CC=C(C=C1)C

Origin of Product

United States

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